molecular formula C14H26N2O2 B6234556 tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate CAS No. 1246034-19-4

tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate

Cat. No.: B6234556
CAS No.: 1246034-19-4
M. Wt: 254.37 g/mol
InChI Key: AFDHNDBUQDWTBZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 171049-41-5) is a tetrahydroisoquinoline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 2-position and an amino (-NH₂) substituent at the 7-position of the isoquinoline ring. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . This compound is part of a broader class of tetrahydroisoquinoline derivatives, which are widely studied for their biological activities, including enzyme inhibition and receptor modulation .

Properties

CAS No.

1246034-19-4

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h10-12H,4-9,15H2,1-3H3

InChI Key

AFDHNDBUQDWTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N

Purity

95

Origin of Product

United States

Scientific Research Applications

Biological Activities

  • Androgen Receptor Modulation
    • Research indicates that tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate has potential as a modulator of androgen receptors, which are critical in the treatment of conditions such as prostate cancer and androgen-related disorders. The compound has shown efficacy in degrading androgen receptors, making it a candidate for further research in oncology .
  • Neuroprotective Effects
    • Preliminary studies suggest that derivatives of decahydroisoquinoline compounds exhibit neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases by inhibiting apoptotic pathways and promoting neuronal survival .
  • Anti-inflammatory Properties
    • The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. Further studies are needed to quantify these effects in vivo.

Table 1: Potential Therapeutic Applications

Application AreaDescription
OncologyModulation and degradation of androgen receptors for prostate cancer treatment .
NeurologyNeuroprotective effects may aid in treating neurodegenerative diseases .
InflammationPotential anti-inflammatory effects for conditions like arthritis .

Case Studies

  • Androgen Receptor Degradation
    • A study published in a patent document highlighted the compound's ability to degrade androgen receptors effectively, suggesting its utility in developing treatments for prostate cancer and related conditions. The research emphasizes the importance of structure-activity relationships in optimizing these compounds for clinical use .
  • Neuroprotection
    • In a recent investigation, derivatives similar to this compound were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death, supporting further exploration of this compound's therapeutic potential .

Mechanism of Action

The mechanism by which tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the carboxylate group can participate in ionic interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table highlights structural differences and properties of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its analogs:

Compound Name Substituent at 7-Position Molecular Weight (g/mol) CAS Number Key Applications/Synergies
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate -NH₂ 248.32 171049-41-5 Intermediate in bioactive molecule synthesis
tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate -F 251.28 2102412-01-9 Halogenated analog for probing electronic effects
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate -Br 311.20 258515-65-0 Cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate -NH₂ (6-position), -Cl (7-position) 282.75 Not specified Dual functionalization for enhanced reactivity
Methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate -COOCH₃, -CF₃CO 317.27 Not specified Electron-withdrawing groups for stability

Key Observations :

  • Amino vs. Halogen Substituents: The amino group in the target compound enables hydrogen bonding, which is critical for interactions in biological systems (e.g., enzyme active sites) . In contrast, halogenated derivatives (F, Br) are often used to study steric and electronic effects, with bromine facilitating cross-coupling reactions .
  • Positional Isomerism: The 6-amino-7-chloro derivative demonstrates how substituent placement affects reactivity and synthetic utility. The chlorine atom stabilizes intermediates during nitro-group reductions .
  • Functional Group Diversity : Trifluoroacetyl and methyl ester groups (e.g., in ) introduce electron-withdrawing effects, altering solubility and metabolic stability compared to Boc-protected analogs .
tert-Butyl 7-Amino Derivatives
  • Reduction of Nitro Precursors: The amino group is typically introduced via reduction of nitro intermediates using iron/ammonium chloride in THF/methanol/water (60°C, 4 hours) .
  • Boc Protection: The Boc group is added early in synthesis to protect the amine during subsequent reactions, as seen in the preparation of tert-butyl 7-(isoquinolin-4-ylmethyl) derivatives via Suzuki coupling .
Halogenated Analogs
  • Electrophilic Halogenation: Fluorine and bromine are introduced via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., using isoquinolin-4-ylboronic acid in ) .

Hydrogen Bonding and Crystallographic Behavior

The amino group in the target compound participates in hydrogen-bonding networks, which influence crystal packing and solubility. Graph set analysis (as per Etter’s rules) reveals that -NH₂ forms N–H···O/N interactions, while halogenated analogs exhibit weaker C–X···O contacts .

Biological Activity

Tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate (TBDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

TBDA is characterized by the following chemical structure:

  • Molecular Formula : C14H21N1O2
  • Molecular Weight : 235.33 g/mol

The compound features a decahydroisoquinoline core, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of TBDA is primarily attributed to its interactions with neurotransmitter receptors and enzymes. The compound has been shown to exhibit:

  • Receptor Modulation : TBDA can bind to specific receptor sites, influencing neurotransmission pathways. This binding may lead to either agonistic or antagonistic effects depending on the receptor type.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and signal transduction.

Antinociceptive Effects

Recent studies have highlighted TBDA's antinociceptive (pain-relieving) properties. In animal models, TBDA demonstrated significant analgesic effects comparable to standard analgesics.

Table 1: Summary of Antinociceptive Studies on TBDA

StudyModel UsedDose (mg/kg)Effect Observed
Smith et al., 2023Mouse Tail Flick10Significant reduction in response time
Johnson et al., 2024Rat Formalin Test20Decreased pain score by 50%
Lee et al., 2024Hot Plate Test15Increased latency to response

Neuroprotective Properties

TBDA has also been investigated for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Ischemic Stroke Models

In a study conducted by Zhang et al. (2024), TBDA was administered in a rat model of ischemic stroke. The results indicated:

  • Reduced infarct size by 30%.
  • Improved neurological scores post-stroke.
  • Decreased levels of pro-inflammatory cytokines.

Binding Affinity

The binding affinity of TBDA for various receptors has been assessed through radioligand binding assays. The following table summarizes the binding affinities observed:

Table 2: Binding Affinity of TBDA at Selected Receptors

Receptor TypeBinding Affinity (IC50 in µM)
AMPA Receptor0.5
NMDA Receptor1.2
Kainate Receptor0.8

Preparation Methods

Protection/Deprotection of the Carboxylic Acid Group

The synthesis universally begins with protecting a carboxylic acid precursor, typically (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-tic-a), using tert-butyl chloroformate or di-tert-butyl dicarbonate. This step forms the tert-butyl ester, which is stable under subsequent reaction conditions. For example, L-tic-a reacts with phosgene to generate an N-carboxy anhydride (NCA), which is then treated with tert-butylamine to yield tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Reaction Scheme :

L-tic-a+(Boc)2Otert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate+CO2\text{L-tic-a} + \text{(Boc)}2\text{O} \rightarrow \text{tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate} + \text{CO}2

This intermediate is hydrogenated to decahydroisoquinoline before introducing the amino group.

Introduction of the 7-Amino Group

Amination at position 7 is achieved via two primary routes:

  • Nucleophilic Substitution : Reaction of a halogenated decahydroisoquinoline intermediate with ammonia or ammonium formate under Pd/C catalysis.

  • Reductive Amination : Condensation of a ketone precursor with ammonia followed by sodium borohydride reduction.

Source details a Pd/C-mediated amination using ammonium formate in methanol, achieving 99.58% HPLC purity after crystallization.

Detailed Preparation Methods from Patent Literature

Magnesium-Mediated Amination (Patent JP2016108315A)

A mixture of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (100 g, 0.299 mol) and activated magnesium shavings (36.3 g, 1.49 mol) in methanol undergoes stirring at 20–30°C for 2–3 hours. Post-reaction, the mixture is filtered, washed with methanol, and distilled to isolate the crude product. Purification via methylene dichloride (MDC) extraction and isopropyl ether trituration yields 45–50 g (45–50% yield) of the amino derivative.

Key Data :

  • Catalyst : Mg shavings

  • Solvent : Methanol

  • Purity : 99.58% (HPLC)

  • Melting Range : 133–135°C

Hydrogenation with Rhodium Catalysts (Patent EP0902781A4)

The decahydroisoquinoline core is synthesized via hydrogenation of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate using 5% Rh/C under 50 psi H₂. After 12 hours, the catalyst is filtered, and the product is extracted into heptane, yielding 85% decahydro derivative. Subsequent amination with ammonium formate and Pd/C affords the final compound.

Optimized Conditions :

  • Temperature : 80–100°C

  • Pressure : 50 psi H₂

  • Catalyst Loading : 5% Rh/C

  • Yield : 70–90%

Catalytic Systems and Reaction Optimization

Palladium vs. Rhodium Catalysts

Pd/C and Rh/C are pivotal for amination and hydrogenation, respectively. Pd/C offers superior selectivity for C–N bond formation, while Rh/C provides higher enantiomeric excess (>97%) in hydrogenation steps.

Comparative Performance :

Parameter Pd/C Rh/C
Reaction Time 3–4 hours12 hours
Yield 45–50%70–90%
Purity 99.58%98.43%

Solvent and Temperature Effects

Methanol and ethyl acetate are preferred for amination and hydrogenation, respectively. Methanol’s polarity facilitates ammonium formate solubility, while ethyl acetate minimizes side reactions during hydrogenation. Reactions conducted above 50°C risk Boc group cleavage, necessitating strict temperature control.

Purification and Analytical Characterization

Purification Techniques

  • Acid-Base Extraction : Crude product is washed with 3N HCl to remove unreacted amine, followed by sodium bicarbonate to neutralize residual acid.

  • Crystallization : Trituration with isopropyl ether yields crystalline product with >99% purity.

Analytical Data

Parameter Value Method
Molecular Weight 254.37 g/molMass Spectrometry
Melting Point 133–135°CDSC
Optical Rotation -57.4° (c=1 in EtOH)Polarimetry
HPLC Purity 99.58%Reverse-Phase HPLC

Q & A

Q. What established synthetic routes are available for tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step routes involving carbamate protection, cyclization, and deprotection. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are prepared using Boc-protection strategies, followed by cyclization under acidic or catalytic conditions . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents (e.g., HATU for amide coupling) critically affect yield and purity. Impurities often arise from incomplete protection/deprotection or stereochemical mismatches, necessitating purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and bond geometry, particularly for decahydroisoquinoline cores . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and quaternary carbons.
  • Low-temperature NMR : Resolves dynamic conformational equilibria, such as axial vs. equatorial tert-butyl positioning in saturated rings .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching.

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

Purity is evaluated using:

  • HPLC/UPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) to quantify impurities >0.1%.
  • GC/MS : Detects volatile byproducts (e.g., residual solvents or degradation products) .
  • Elemental analysis : Confirms C/H/N ratios within ±0.4% of theoretical values.
  • TLC : Preliminary screening using fluorescent indicators (e.g., UV254) .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to address low yields or undesired byproducts during synthesis?

Employ a Design of Experiments (DoE) approach to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent). For example:

  • Use response surface methodology to model yield vs. reagent equivalents and reaction time.
  • Implement in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and abort stalled reactions .
  • Byproduct identification : LC-MS or 19^19F NMR (if fluorinated analogs exist) to trace side reactions, such as over-alkylation or ring-opening .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data in structural analysis?

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Explicit solvent modeling : Incorporate solvent molecules (e.g., water or DMSO) in DFT calculations to better match experimental NMR chemical shifts .
  • Dynamic NMR analysis : Compare temperature-dependent NMR line shapes with computed energy barriers for conformational interconversion.
  • Crystallographic validation : Use SHELXD for phase determination to resolve ambiguous stereocenters .

Q. How can computational chemistry models be integrated with experimental data to predict physicochemical properties (e.g., solubility, stability)?

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental solubility data from HPLC or shake-flask assays.
  • Molecular dynamics simulations : Predict aggregation behavior in aqueous buffers or stability under thermal stress (e.g., 40–60°C accelerated degradation studies) .
  • pKa estimation : Use DFT-derived partial charges to predict protonation states relevant to biological activity .

Q. What are the compound’s stability profiles under various conditions, and how can researchers design experiments to evaluate degradation pathways?

Design forced degradation studies :

  • Thermal stress : Incubate at 40–80°C for 1–4 weeks; monitor via HPLC for retro-cyclization or tert-butyl cleavage .
  • Oxidative stress : Expose to tert-butyl hydroperoxide (TBHP) or H2_2O2_2 to assess susceptibility to radical-mediated degradation .
  • Photostability : Use ICH Q1B guidelines (UV/visible light exposure) to detect photolysis products .
  • pH stability : Test solubility and degradation in buffers (pH 1–12) to identify hydrolysis-prone motifs (e.g., carbamate bonds) .

Q. Methodological Notes

  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement, but phase determination may require complementary tools (e.g., Olex2 for visualization) .
  • Data contradictions : Always cross-validate computational results with multiple experimental techniques (e.g., NMR, XRD, and IR) to minimize interpretation errors .
  • Safety : Despite low acute toxicity, handle tert-butyl derivatives in fume hoods with nitrile gloves due to potential sensitization risks .

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